molecular formula C17H18BrNO4S2 B5089479 3-(4-Bromophenyl)sulfonyl-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine

3-(4-Bromophenyl)sulfonyl-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine

Cat. No.: B5089479
M. Wt: 444.4 g/mol
InChI Key: QRWVJHDEBYQMBT-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)sulfonyl-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine is an organic compound that belongs to the class of thiazolidines Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms This particular compound is characterized by the presence of a 4-bromophenyl group, a sulfonyl group, and a 3,4-dimethoxyphenyl group attached to the thiazolidine ring

Preparation Methods

The synthesis of 3-(4-Bromophenyl)sulfonyl-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable amine with a thiocarbonyl compound under acidic conditions.

    Introduction of the 4-Bromophenyl Group: The 4-bromophenyl group can be introduced through a nucleophilic substitution reaction using a brominated aromatic compound.

    Attachment of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.

    Addition of the 3,4-Dimethoxyphenyl Group:

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

3-(4-Bromophenyl)sulfonyl-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the sulfonyl group to a thiol group.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds with other aromatic compounds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and bases (e.g., triethylamine, potassium carbonate). The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate the interactions between proteins and small molecules.

    Medicine: The compound’s structural features make it a potential candidate for drug development, particularly in the design of inhibitors or modulators of specific biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)sulfonyl-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the sulfonyl and bromophenyl groups can influence its binding affinity and selectivity towards these targets. The compound may exert its effects by inhibiting enzyme activity, modulating receptor function, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds to 3-(4-Bromophenyl)sulfonyl-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine include other thiazolidine derivatives with different substituents on the aromatic rings. For example:

    3-(4-Chlorophenyl)sulfonyl-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine: This compound has a chlorine atom instead of a bromine atom in the phenyl group.

    3-(4-Bromophenyl)sulfonyl-2-(2,3-dimethoxyphenyl)-1,3-thiazolidine: This compound has the methoxy groups in different positions on the aromatic ring.

    3-(4-Bromophenyl)sulfonyl-2-(3,4-dimethoxyphenyl)-1,3-oxazolidine: This compound has an oxygen atom in the ring instead of a sulfur atom.

The uniqueness of this compound lies in its specific combination of substituents and the presence of both sulfur and nitrogen atoms in the thiazolidine ring, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO4S2/c1-22-15-8-3-12(11-16(15)23-2)17-19(9-10-24-17)25(20,21)14-6-4-13(18)5-7-14/h3-8,11,17H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWVJHDEBYQMBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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